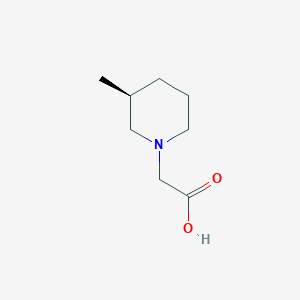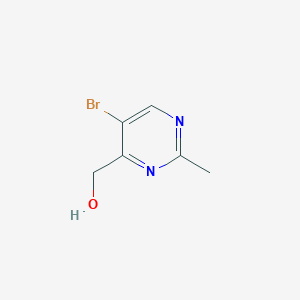![molecular formula C12H9N3O2 B13902713 6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13902713.png)
6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science . The presence of the cyanocyclopropyl group adds unique chemical properties to this compound, making it a valuable scaffold for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various synthetic routes, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often involve multistep synthesis, starting from commercially available precursors and employing condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Analyse Chemischer Reaktionen
6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, radical reactions can lead to the direct functionalization of the imidazo[1,2-a]pyridine scaffold, resulting in a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is recognized as a valuable scaffold for the development of new drugs, including antituberculosis agents . Its unique structure allows for the design of compounds with significant activity against multidrug-resistant and extensively drug-resistant tuberculosis . Additionally, it is used in material science for the development of pH probes and other functional materials .
Wirkmechanismus
The mechanism of action of 6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In the context of its antituberculosis activity, it is believed to inhibit key enzymes and disrupt essential biological processes in the tuberculosis bacteria . The exact molecular targets and pathways involved can vary depending on the specific application and the structure of the derivatives used.
Vergleich Mit ähnlichen Verbindungen
6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds within the imidazo[1,2-a]pyridine family. Similar compounds include 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid . These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of the cyanocyclopropyl group in this compound adds unique reactivity and potential for functionalization, making it a distinct and valuable compound in its class.
Eigenschaften
Molekularformel |
C12H9N3O2 |
|---|---|
Molekulargewicht |
227.22 g/mol |
IUPAC-Name |
6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H9N3O2/c13-7-12(3-4-12)8-1-2-10-14-9(11(16)17)6-15(10)5-8/h1-2,5-6H,3-4H2,(H,16,17) |
InChI-Schlüssel |
KPLMFGXFUKHKCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C#N)C2=CN3C=C(N=C3C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Rel-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13902643.png)

![2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13902664.png)





![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13902719.png)
![(1R,4S,5R)-2-Tert-butoxycarbonyl-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B13902723.png)


